Lonijaposide A
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Overview
Description
Lonijaposide A is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes multiple functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyridinium ring, the introduction of the carboxypropyl group, and the attachment of the complex side chains. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis could be employed.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation.
Reduction: The pyridinium ring can be reduced under specific conditions.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound might be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for understanding biological processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure might allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings. Its unique properties might also make it suitable for use in sensors and other advanced technologies.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for elucidating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyridinium derivatives and molecules with similar functional groups. Examples include:
- 1-(3-carboxypropyl)pyridinium
- 5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridinium
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and stereocenters. This complexity allows for a wide range of chemical reactions and interactions, making it a valuable subject for research.
Properties
Molecular Formula |
C27H33NO13 |
---|---|
Molecular Weight |
579.5 g/mol |
IUPAC Name |
1-(3-carboxypropyl)-5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C27H33NO13/c1-3-16-17(7-6-14-9-15(24(35)36)11-28(10-14)8-4-5-20(30)31)18(25(37)38-2)13-39-26(16)41-27-23(34)22(33)21(32)19(12-29)40-27/h3,6-7,9-11,13,16-17,19,21-23,26-27,29,32-34H,1,4-5,8,12H2,2H3,(H-,30,31,35,36)/b7-6+/t16-,17+,19-,21-,22+,23-,26+,27+/m1/s1 |
InChI Key |
DRYLFSKCXKHLKH-XBRJNPSZSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1/C=C/C2=CC(=C[N+](=C2)CCCC(=O)O)C(=O)[O-])C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C(C1C=CC2=CC(=C[N+](=C2)CCCC(=O)O)C(=O)[O-])C=C)OC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
lonijaposide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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